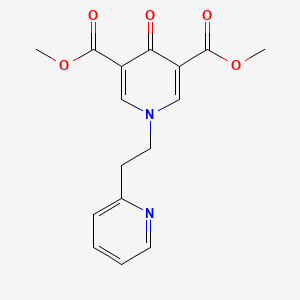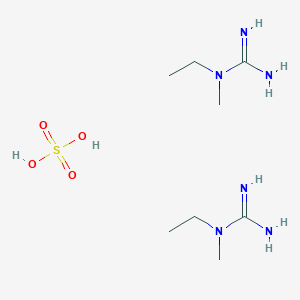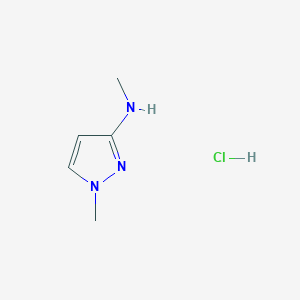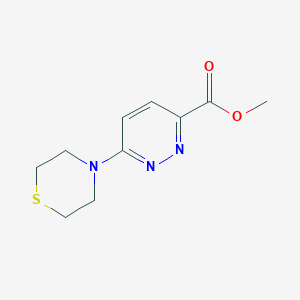
Methyl 6-thiomorpholinopyridazine-3-carboxylate
描述
Methyl 6-thiomorpholinopyridazine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been found to exhibit promising biological activities.
科学研究应用
Methyl 6-thiomorpholinopyridazine-3-carboxylate has been found to exhibit promising biological activities, making it a potential candidate for medicinal chemistry. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases. Additionally, Methyl 6-thiomorpholinopyridazine-3-carboxylate has been investigated for its potential use as a fluorescent probe for detecting metal ions.
作用机制
The mechanism of action of Methyl 6-thiomorpholinopyridazine-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific targets in cells. For example, the anti-inflammatory activity of Methyl 6-thiomorpholinopyridazine-3-carboxylate may be due to its ability to inhibit the production of pro-inflammatory cytokines. The anti-cancer activity of the compound may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 6-thiomorpholinopyridazine-3-carboxylate has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases. Additionally, Methyl 6-thiomorpholinopyridazine-3-carboxylate has been shown to induce apoptosis in cancer cells, which may be due to its ability to activate specific signaling pathways.
实验室实验的优点和局限性
Methyl 6-thiomorpholinopyridazine-3-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has good yields. It has also been found to exhibit promising biological activities, making it a potential candidate for medicinal chemistry. However, there are also limitations to using Methyl 6-thiomorpholinopyridazine-3-carboxylate in lab experiments. For example, the compound may have low solubility in certain solvents, which can affect its bioavailability. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the research on Methyl 6-thiomorpholinopyridazine-3-carboxylate. One direction is to investigate the compound's potential as a fluorescent probe for detecting metal ions. Another direction is to further explore the mechanism of action of the compound and identify specific targets in cells. Additionally, future research can focus on optimizing the synthesis method of Methyl 6-thiomorpholinopyridazine-3-carboxylate to improve its bioavailability and reduce any potential side effects. Finally, the compound can be further investigated for its potential use in treating neurodegenerative diseases and cancer.
Conclusion:
Methyl 6-thiomorpholinopyridazine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Although the mechanism of action of the compound is not fully understood, it has been proposed that it exerts its biological activities by interacting with specific targets in cells. Future research can focus on optimizing the synthesis method of the compound, identifying specific targets in cells, and investigating its potential use in treating neurodegenerative diseases and cancer.
属性
IUPAC Name |
methyl 6-thiomorpholin-4-ylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-15-10(14)8-2-3-9(12-11-8)13-4-6-16-7-5-13/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDBIKKQLUYSQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-thiomorpholinopyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



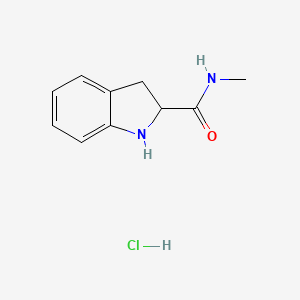

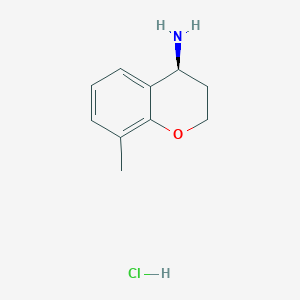

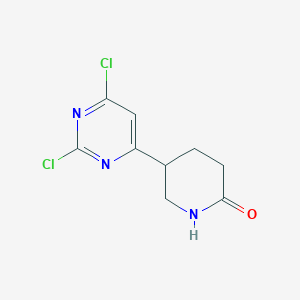
![3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one](/img/structure/B1430431.png)
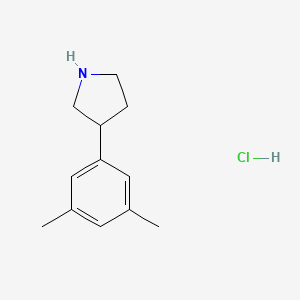
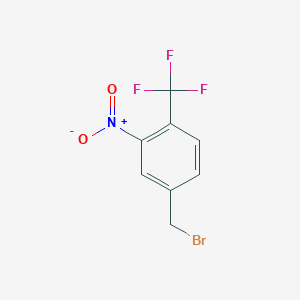
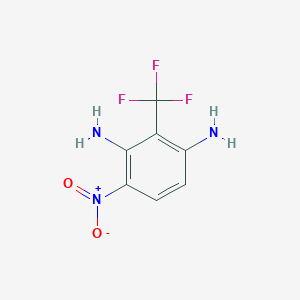
![{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1430437.png)
